molecular formula C5H2Cl2N4 B6592482 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 2089315-59-1

3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B6592482
CAS No.: 2089315-59-1
M. Wt: 189.00 g/mol
InChI Key: NEEIVRJYYLSTDW-UHFFFAOYSA-N
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Description

3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features and potential biological activities, making it a valuable scaffold for drug discovery and development .

Biochemical Analysis

Biochemical Properties

3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, primarily through its interactions with enzymes and proteins. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity. This inhibition leads to the disruption of cell cycle progression, making it a potential candidate for cancer therapy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has demonstrated significant antiproliferative activity against leukemia cell lines, including L1210, K562, and HL-60 . The compound induces apoptosis in these cells by disrupting cell signaling pathways and altering gene expression. Additionally, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to reduced cell viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding inhibits the enzyme’s activity, leading to cell cycle arrest. Furthermore, the compound has been shown to induce apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These findings suggest that the compound maintains its efficacy over time, making it a promising candidate for further development.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound result in significant antiproliferative activity without causing severe toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity. It tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can translocate to the nucleus, where it affects gene expression and cell cycle regulation . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of hydrazine with 2,4-dichloropyrimidine-5-carbaldehyde. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature for about 30 minutes. The mixture is then poured into water and extracted with ethyl acetate (EtOAc). The organic layer is dried over sodium sulfate, and the solvent is removed to yield the desired product as an orange solid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Solvents: THF, EtOAc, and other organic solvents are frequently employed.

    Catalysts: Depending on the reaction, catalysts such as palladium or copper may be used to facilitate the process.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a valuable scaffold for targeted cancer therapy .

Properties

IUPAC Name

3,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-2-1-8-5(7)9-4(2)11-10-3/h1H,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEIVRJYYLSTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC2=NNC(=C21)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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